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Compound of Interest

Compound Name: 2,3-Dichlorophenol

Cat. No.: B042519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2,3-
dichlorophenol as a versatile chemical intermediate in the synthesis of agrochemicals and

other valuable organic molecules. The following sections detail its application in the synthesis

of the fungicide Fenhexamid and as a precursor for 2,3-dichloroanisole, a potential building

block for further functionalization.

Application Note 1: Synthesis of the Fungicide
Fenhexamid
2,3-Dichlorophenol is a key starting material in the multi-step synthesis of Fenhexamid, a

fungicide used for the control of Botrytis cinerea on various crops. The synthesis proceeds

through the formation of the intermediate 4-amino-2,3-dichlorophenol, which is then acylated

to yield the final product.
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Step 1: Synthesis of 4-Amino-2,3-dichlorophenol

Step 2: Synthesis of Fenhexamid

2,3-Dichlorophenol 2,3-Dichloro-4-phenylazophenol

1. Aniline, NaNO2, HCl
2. NaOH

4-Amino-2,3-dichlorophenol
Sodium Borohydride, NaOH, Ethanol

Fenhexamid

Triethylamine, Ethyl Acetate

1-Methylcyclohexanoyl
chloride

Click to download full resolution via product page

Synthesis pathway of Fenhexamid from 2,3-Dichlorophenol.

Quantitative Data for Fenhexamid Synthesis
Step

Starting
Material(s)

Key
Reagents

Product Yield (%) Purity (%)

1a

2,3-

Dichlorophen

ol, Aniline

NaNO₂, HCl,

NaOH

2,3-Dichloro-

4-

phenylazoph

enol

- -

1b

2,3-Dichloro-

4-

phenylazoph

enol

Sodium

Borohydride,

NaOH

4-Amino-2,3-

dichlorophen

ol

95 100

2

4-Amino-2,3-

dichlorophen

ol, 1-

Methylcycloh

exanoyl

chloride

Triethylamine Fenhexamid >90 98
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Experimental Protocols
Step 1: Synthesis of 4-Amino-2,3-dichlorophenol from 2,3-Dichlorophenol[1]

This two-part protocol first involves an azo coupling reaction to form 2,3-dichloro-4-

phenylazophenol, which is then reduced to the desired aminophenol intermediate.

Part A: Synthesis of 2,3-Dichloro-4-phenylazophenol[1]

In a 100 mL two-neck flask fitted with an internal thermometer and magnetic stirrer, add 25

mL of aqueous HCl (15%) and 4.9 g (0.0525 mol) of aniline.

Cool the mixture to 0-5 °C.

Slowly add a solution of 3.8 g (0.055 mol) of NaNO₂ in 6 mL of H₂O dropwise.

After 10 minutes, add this diazonium salt solution at 5-10 °C to a solution of 8.15 g (0.05

mol) of 2,3-dichlorophenol and 10 g (0.25 mol) of NaOH in 100 mL of H₂O.

Allow the mixture to warm to room temperature and stir for an additional hour.

Neutralize the mixture with aqueous HCl to a pH of 7 to precipitate the product.

Part B: Reduction to 4-Amino-2,3-dichlorophenol[1]

In a 100 mL two-necked flask equipped with a stirrer and reflux condenser, add 8.0 g (0.03

mol) of the 2,3-dichloro-4-phenylazophenol from the previous step and a solution of 1 g of

sodium hydroxide in 40 mL of ethanol.

Cool the reaction system in an ice-water bath.

Add 4.5 g (0.12 mol) of sodium borohydride in one portion.

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature,

continuing to stir for 4 hours.

Upon completion, adjust the pH of the reaction solution to 7 with dilute hydrochloric acid.

Extract the product three times with ethyl acetate.
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Combine the organic phases, dry with anhydrous sodium sulfate, and remove the solvent by

distillation under reduced pressure.

Recrystallize the crude product from 20 mL of toluene, filter, and dry to obtain light pink

crystals of 4-amino-2,3-dichlorophenol. This step should yield approximately 5.08 g (95%).

[1]

Step 2: Synthesis of Fenhexamid

This procedure details the acylation of 4-amino-2,3-dichlorophenol to produce Fenhexamid.

To a reaction vessel, add 120 kg of 4-amino-2,3-dichlorophenol, 113 kg of 1-

methylcyclohexanoyl chloride, and 800 kg of ethyl acetate.

Heat the mixture to 78 °C to begin reflux.

During reflux, add 72 kg of triethylamine dropwise over 0.7 hours.

Continue to reflux at 78 °C for an additional 2 hours.

After the reaction is complete, cool the mixture to 25 °C and filter to remove triethylamine

hydrochloride.

To the mother liquor, add 10 kg of activated carbon for decolorization and reflux at 78 °C for

1 hour.

Filter the mixture under vacuum and add 300 kg of water.

Recover the ethyl acetate by atmospheric distillation over 2.5 to 3 hours.

The resulting product will be suspended in water. Centrifuge the suspension at 3200 rpm for

10 minutes at 35 °C to isolate the crude product.

Dry the crude product at 80 °C for 3 hours to obtain Fenhexamid. The expected yield is 185-

188 kg with a purity of 98%.
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2,3-Dichloroanisole is a useful intermediate that can be prepared from 2,3-dichlorophenol via

a Williamson ether synthesis. This compound can serve as a building block for various

pharmaceuticals and agrochemicals.

Synthesis Pathway of 2,3-Dichloroanisole

2,3-Dichlorophenol

2,3-Dichloroanisole

Sodium Methoxide,
Methanol

Click to download full resolution via product page

Williamson ether synthesis of 2,3-Dichloroanisole.

Quantitative Data for 2,3-Dichloroanisole Synthesis
Starting
Material

Alkylating
Agent

Solvent Product Yield (%)

1,2,3-

Trichlorobenzene

Sodium

Methoxide

Dimethyl

Acetamide

2,3-

Dichloroanisole
60

Note: While a direct protocol for the methylation of 2,3-dichlorophenol was not found, a

closely related synthesis of 2,3-dichloroanisole from 1,2,3-trichlorobenzene is provided as a

representative example of forming this ether linkage.[2]

Experimental Protocol for a Related Synthesis of 2,3-
Dichloroanisole[2]
This protocol describes the synthesis of 2,3-dichloroanisole from 1,2,3-trichlorobenzene, which

illustrates the formation of the anisole structure. A similar Williamson ether synthesis approach

could be adapted for the methylation of 2,3-dichlorophenol using a suitable methylating agent

(e.g., dimethyl sulfate or methyl iodide) in the presence of a base.
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Dissolve 363 g (1 mole) of 1,2,3-trichlorobenzene in 600 mL of dimethyl acetamide and heat

to 125 °C with stirring.

Add 500 mL of 25% commercial sodium methoxide in methanol at a rate that maintains the

temperature at 125-130 °C.

After the addition is complete, maintain the temperature at 130 °C for 30 minutes.

Dilute the mixture with water and extract with toluene.

Wash the toluene extracts with brine and dry them.

Remove the toluene by distillation.

Fractionally distill the residue to yield 200 g of 2,3-dichloroanisole (boiling point 140 °C at 29

mm Hg).

Application Note 3: Synthesis of Phenoxyacetic
Acid Herbicides (General Protocol)
Phenoxyacetic acids are a class of herbicides, and their synthesis can be achieved through the

Williamson ether synthesis by reacting a phenol with an α-halo acid, such as chloroacetic acid.

[3][4][5][6] While a specific, detailed protocol with quantitative yield for the synthesis of 2,3-

dichlorophenoxyacetic acid was not found in the literature search, the following general

procedure for the synthesis of a phenoxyacetic acid from a phenol can be adapted.

General Workflow for Phenoxyacetic Acid Synthesis

Phenol Derivative
(e.g., 2,3-Dichlorophenol)

Phenoxyacetic Acid
Derivative

1. Strong Base (e.g., NaOH)
2. α-Halo Acid (e.g., Chloroacetic Acid)

3. Acid (e.g., HCl)
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General Williamson ether synthesis for phenoxyacetic acids.

General Experimental Protocol for Phenoxyacetic Acid
Synthesis[3]
This protocol is based on the synthesis of 4-methylphenoxyacetic acid and can be adapted for

2,3-dichlorophenol.[3]

In a suitable reaction vessel, dissolve the phenol (e.g., 2,3-dichlorophenol) in an aqueous

solution of a strong base, such as sodium hydroxide (e.g., 30% aqueous NaOH), to form the

corresponding phenoxide.

Add an α-halo acid, such as chloroacetic acid, to the reaction mixture.

Heat the mixture in a water bath (e.g., 90-100 °C) for a sufficient time (e.g., 30-40 minutes) to

allow the reaction to proceed.

After cooling, dilute the reaction mixture with water.

Acidify the solution with a strong acid, such as HCl, until the solution is acidic (test with

litmus paper).

Extract the product into an organic solvent like diethyl ether.

Wash the organic layer with water and then extract with a saturated sodium bicarbonate

solution to separate the acidic product.

Carefully acidify the bicarbonate layer with a strong acid (e.g., 6M HCl) to precipitate the

phenoxyacetic acid product.

Filter the solid product, wash with cold water, and recrystallize from hot water to purify.

Note: The reaction conditions, including temperature, reaction time, and purification method,

may need to be optimized for the specific case of 2,3-dichlorophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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